molecular formula C12H14BBrClFO2 B14027123 2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027123
M. Wt: 335.41 g/mol
InChI Key: HFILQNIJKNIEIN-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3-chloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and aryl halides.

    Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) to prevent oxidation. The reactions are often performed in solvents like THF or DCM at elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the formation of the palladium-boronic ester complex.

    Transmetalation: Transfer of the aryl group from boron to palladium.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-6-fluorophenylboronic acid
  • 2-Bromo-3-chloro-6-fluorobenzaldehyde
  • 2-Bromo-3-chloro-6-fluoroaniline

Uniqueness

2-(2-Bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which enhances its stability and reactivity in cross-coupling reactions compared to its boronic acid counterpart. The presence of multiple halogens on the phenyl ring also provides additional sites for functionalization, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C12H14BBrClFO2

Molecular Weight

335.41 g/mol

IUPAC Name

2-(2-bromo-3-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(15)10(9)14/h5-6H,1-4H3

InChI Key

HFILQNIJKNIEIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)Cl)F

Origin of Product

United States

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